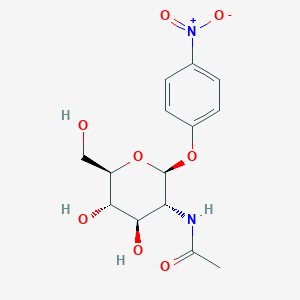

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLTNCLYHKQCK-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275049 | |

| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-18-5 | |

| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl-N-acetyl-2-deoxyglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl N-acetyl-β-D-glucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitrophenyl-2-acetamido-2-deoxy-β-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVR-48 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVY9AA7Y5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside, commonly abbreviated as pNP-GlcNAc, is a pivotal chromogenic substrate in glycobiology and clinical diagnostics. Its primary application lies in the sensitive and specific quantification of β-N-acetylglucosaminidase (NAG) activity, an enzyme implicated in a variety of physiological and pathological processes, most notably as a biomarker for renal tubular injury. This technical guide provides a comprehensive overview of pNP-GlcNAc, including its physicochemical properties, detailed experimental protocols for NAG activity assays, a summary of kinetic parameters, and an exploration of the relevant biological signaling pathways. Furthermore, this document outlines a general method for its chemical synthesis, offering a complete resource for researchers and professionals in the field.

Physicochemical Properties

This compound is a stable, water-soluble compound that is colorless in its intact form. Enzymatic cleavage of the glycosidic bond by β-N-acetylglucosaminidase releases 4-nitrophenol (pNP), which, under alkaline conditions, forms the yellow-colored 4-nitrophenolate ion.[1] The intensity of this yellow color is directly proportional to the amount of pNP produced and can be quantified spectrophotometrically.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3459-18-5 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₈ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 205-207 °C | N/A |

| Solubility | Water (5 mg/mL), DMSO, Ethanol, Pyridine | [2] |

| Storage Temperature | -20°C, protect from light | [3] |

| Purity | ≥99% (TLC) | |

| Absorbance Maximum (λmax) of released p-Nitrophenol | 400-405 nm (in alkaline solution) | [1] |

Enzymatic Assay for β-N-acetylglucosaminidase (NAG) Activity

The quantification of NAG activity using pNP-GlcNAc is a robust and widely adopted method. The assay relies on the enzymatic hydrolysis of the substrate and the subsequent colorimetric detection of the released 4-nitrophenol.

Principle of the Assay

The enzymatic reaction is as follows:

This compound + H₂O ---(β-N-acetylglucosaminidase)--> N-acetyl-β-D-glucosamine + 4-Nitrophenol

The reaction is typically performed at an acidic pH (optimal for NAG activity) and then stopped by the addition of a strong base, which also serves to deprotonate the 4-nitrophenol, leading to the formation of the chromogenic 4-nitrophenolate ion.

Detailed Experimental Protocol for Urinary NAG Assay

This protocol is adapted for the measurement of NAG activity in urine samples, a common application for the diagnosis of renal tubular damage.

Materials:

-

This compound (pNP-GlcNAc)

-

Citrate Buffer (0.1 M, pH 4.5)

-

Stopping Reagent (e.g., 0.2 M Sodium Carbonate or 0.1 M NaOH)

-

Urine samples (centrifuged to remove any precipitate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator or water bath at 37°C

Procedure:

-

Reagent Preparation:

-

Substrate Solution (2.4 mM): Dissolve an appropriate amount of pNP-GlcNAc in 0.1 M citrate buffer (pH 4.5).[4] Prepare this solution fresh daily and protect it from light.

-

Stopping Reagent: Prepare a 0.2 M solution of sodium carbonate or 0.1 M NaOH in distilled water.

-

-

Assay Procedure:

-

Add 50 µL of urine sample (or standard/control) to each well of a 96-well microplate.

-

Pre-incubate the microplate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 100 µL of the Stopping Reagent to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation of NAG Activity:

-

NAG activity is calculated based on the rate of 4-nitrophenol production, using a standard curve generated with known concentrations of 4-nitrophenol.

-

The activity is typically expressed in units per liter (U/L), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNP-GlcNAc per minute under the specified conditions.

-

Kinetic Parameters

The kinetic parameters of NAG can vary depending on the enzyme source, purity, and assay conditions.

Table 2: Kinetic Parameters of β-N-acetylglucosaminidase with pNP-GlcNAc

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference(s) |

| Human Urine | 0.5 | Not specified | 4.5 | N/A |

| Human Renal Cell Carcinoma | 0.180 ± 0.07 | Not specified | 4.7 - 4.9 | [5] |

| Aspergillus niger | Not specified | Not specified | Not specified | [3] |

| Human Hexosaminidase A | Not specified | Not specified | Not specified | [6] |

| Human Hexosaminidase B | Not specified | Not specified | Not specified | [6] |

Synthesis of this compound

The synthesis of p-nitrophenyl glycosides can be achieved through several methods, with the Koenigs-Knorr reaction being a classic and widely used approach.[7] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.

General Koenigs-Knorr Synthesis Protocol

-

Protection of the Sugar: The starting material, N-acetylglucosamine, is first per-acetylated to protect the hydroxyl groups.

-

Formation of the Glycosyl Halide: The per-acetylated sugar is then treated with a hydrogen halide (e.g., HBr in acetic acid) to form the acetobromo-N-acetylglucosamine.

-

Glycosylation: The glycosyl bromide is reacted with 4-nitrophenol in the presence of a promoter like silver carbonate or mercuric cyanide in a suitable solvent (e.g., dichloromethane or acetonitrile). The C2-acetamido group provides neighboring group participation, which directs the stereochemistry to favor the formation of the β-anomer (1,2-trans product).

-

Deprotection: The acetyl protecting groups are removed by saponification (e.g., using sodium methoxide in methanol) to yield the final product, this compound.

A chemo-enzymatic approach has also been described, where a mixture of α and β anomers is synthesized chemically, and then the β-anomer is selectively hydrolyzed by β-N-acetylhexosaminidase to isolate the desired α-anomer.[8][9] A similar strategy could potentially be adapted to isolate the β-anomer.

Biological Significance and Signaling Pathways

β-N-acetylglucosaminidase is a lysosomal enzyme involved in the breakdown of glycoconjugates. Elevated levels of NAG in the urine are a well-established biomarker of renal tubular cell injury, as damage to these cells leads to the release of the enzyme into the urine.[4]

Beyond its role as a biomarker, the enzymatic product, N-acetylglucosamine (GlcNAc), is a key molecule in the Hexosamine Biosynthesis Pathway (HBP) and subsequent O-GlcNAcylation , a dynamic post-translational modification of nuclear and cytoplasmic proteins. O-GlcNAcylation plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of this pathway has been implicated in various diseases, including diabetes, neurodegenerative disorders, and cancer.

Diagrams of Signaling Pathways and Experimental Workflow

Conclusion

This compound is an indispensable tool for researchers and clinicians. Its utility as a chromogenic substrate for β-N-acetylglucosaminidase allows for the simple and sensitive detection of this important enzyme, with significant applications in the diagnosis and monitoring of kidney disease. Furthermore, the broader biological context of the enzyme and its product in the O-GlcNAcylation signaling pathway highlights the relevance of this compound in fundamental cell biology and drug development. This guide has provided a comprehensive technical overview to facilitate its effective use in the laboratory and to foster a deeper understanding of its biochemical significance.

References

- 1. 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS: 3459-18-5 [chemsynlab.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Study on the enzymatic properties of N-acetyl-beta, D-glucosaminidase A (NAG A) from the tissue of renal cell carcinomas: comparison of the enzymatic properties with those of normal renal tissues, with special regard to sugar-chain structures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production of recombinant beta-hexosaminidase A, a potential enzyme for replacement therapy for Tay-Sachs and Sandhoff diseases, in the methylotrophic yeast Ogataea minuta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 8. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to p-Nitrophenyl-N-acetyl-β-D-glucosaminide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc), its primary application as a chromogenic substrate for the enzyme β-N-acetylhexosaminidase, and detailed experimental protocols for its use in quantitative enzyme assays.

Core Chemical Properties

p-Nitrophenyl-N-acetyl-β-D-glucosaminide is a synthetic compound widely utilized in biochemistry and cell biology for the detection and quantification of β-N-acetylhexosaminidase activity.[1][2] Its chemical structure consists of an N-acetyl-β-D-glucosamine moiety linked to a p-nitrophenyl group. This linkage is specifically targeted by β-N-acetylhexosaminidases.

| Property | Value | References |

| Chemical Formula | C₁₄H₁₈N₂O₈ | [1][3][4] |

| Molecular Weight | 342.30 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Melting Point | 205 - 214 °C | [5][6] |

| Solubility | Soluble in water (5 mg/mL), DMF (15 mg/mL), and DMSO (3 mg/mL). Soluble in 0.1 M citrate buffer (pH 4.2). | [7][8][9] |

| Storage Conditions | Store at -20°C, protected from light. | [1] |

| Stability | Stable for at least 4 years when stored at -20°C. Stock solutions are stable for up to 6 months at -20°C. | [7][10][11] |

Enzymatic Reaction and Detection

p-Nitrophenyl-N-acetyl-β-D-glucosaminide serves as a chromogenic substrate for β-N-acetylhexosaminidase (also known as N-acetyl-β-D-glucosaminidase or NAGase).[1][7] The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing N-acetyl-β-D-glucosamine and p-nitrophenol.

Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm.[7][12] The intensity of the color is directly proportional to the amount of p-nitrophenol produced, which in turn reflects the activity of the β-N-acetylhexosaminidase in the sample.

Experimental Protocols

Preparation of Reagents

-

Substrate Stock Solution (e.g., 4.8 mM): Dissolve the required amount of p-Nitrophenyl-N-acetyl-β-D-glucosaminide in a suitable buffer, such as 0.1 M citrate buffer (pH 4.5) or 0.1 M glycolate buffer (pH 5.5).[7][11] Gentle warming (37°C) or sonication may be necessary to fully dissolve the substrate.[9][10] Store the stock solution at -20°C.

-

Assay Buffer: A 0.1 M citrate buffer with a pH between 4.2 and 5.5 is commonly used, as this is the optimal pH range for the enzyme.[7][8][11]

-

Stop Solution: A basic solution is required to stop the enzymatic reaction and to develop the color of the p-nitrophenolate ion. A 0.5 M sodium carbonate solution or a 0.2 M sodium borate buffer (pH 10.0) is typically used.[1][9]

-

p-Nitrophenol Standard Stock Solution (e.g., 10 mM): Prepare a stock solution of p-nitrophenol in the assay buffer. This will be used to generate a standard curve for the quantification of the reaction product.

p-Nitrophenol Standard Curve

A standard curve is essential for determining the concentration of p-nitrophenol produced in the enzymatic reaction.

-

Prepare a series of dilutions of the p-nitrophenol standard stock solution in the assay buffer, with concentrations ranging from approximately 0.05 to 0.2 µmol/mL.

-

To each dilution, add the stop solution in the same ratio as will be used in the enzyme assay.

-

Measure the absorbance of each standard at 405 nm.

-

Plot the absorbance values against the corresponding p-nitrophenol concentrations to generate a standard curve. The resulting linear equation will be used to calculate the amount of product formed in the enzyme assay.

Enzyme Activity Assay

The following is a general protocol that can be adapted for various sample types, such as cell lysates, tissue homogenates, or purified enzyme preparations.

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, add the sample containing the β-N-acetylhexosaminidase enzyme.

-

Pre-incubation: Equilibrate the samples and the substrate solution to 37°C for 5-10 minutes.

-

Initiate Reaction: Add the pre-warmed substrate solution to the sample to start the reaction. The final substrate concentration is typically in the range of 1-2 mM.[1]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-60 minutes). The optimal incubation time will depend on the enzyme concentration in the sample and should be determined empirically to ensure the reaction remains within the linear range.

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Read Absorbance: Measure the absorbance of the solution at 405 nm using a spectrophotometer or a microplate reader.

-

Calculation: Use the standard curve to determine the concentration of p-nitrophenol produced. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

References

- 1. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The N-glycan processing enzymes β-D-N-acetylhexosaminidase are involved in ripening-associated softening in strawberry fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosome Function in Plant Cells - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 4. Video: Lysosomes [jove.com]

- 5. HEXA gene: MedlinePlus Genetics [medlineplus.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. HEXB gene: MedlinePlus Genetics [medlineplus.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Lysosome - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Chromogenic Substrate for Glycoside Hydrolases

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside, commonly abbreviated as pNP-GlcNAc, is a synthetic compound widely utilized in biochemistry and clinical diagnostics as a chromogenic substrate. Its primary mechanism of action is to serve as a substrate for β-N-acetylhexosaminidases (EC 3.2.1.52), a class of glycoside hydrolase enzymes that cleave terminal N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) residues from various glycoconjugates.

The enzymatic reaction involves the hydrolysis of the glycosidic bond between the N-acetylglucosamine sugar moiety and the 4-nitrophenyl (p-nitrophenyl, pNP) group. This cleavage yields two products:

-

N-acetyl-β-D-glucosamine (GlcNAc) : A naturally occurring amino sugar.

-

4-nitrophenol (p-nitrophenol, pNP) : A chromogenic compound.

The utility of pNP-GlcNAc as an assay substrate stems from the spectral properties of the 4-nitrophenol product.[1][2][3] In its protonated form (at acidic or neutral pH), 4-nitrophenol is colorless and absorbs maximally in the UV range, around 317-319 nm.[4][5][6] However, under alkaline conditions (typically pH > 7.5), it deprotonates to form the 4-nitrophenolate ion, which is intensely yellow and exhibits a strong absorbance maximum at approximately 400-405 nm.[4][5][6][7]

This pH-dependent color change is the cornerstone of the assay. The enzymatic reaction is typically performed at an optimal pH for the enzyme (often slightly acidic to neutral).[8] The reaction is then terminated by adding a strong base (e.g., sodium carbonate or sodium hydroxide), which raises the pH, causing the released 4-nitrophenol to ionize and develop the yellow color.[7][9][10] The intensity of this color, quantified by measuring the absorbance at 405 nm, is directly proportional to the amount of 4-nitrophenol produced and, therefore, to the activity of the β-N-acetylhexosaminidase enzyme.[1]

Enzymatic Reaction Diagram

The hydrolysis of pNP-GlcNAc by β-N-acetylhexosaminidase is a fundamental tool for measuring the activity of this enzyme class.

References

- 1. 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS: 3459-18-5 [chemsynlab.com]

- 2. goldbio.com [goldbio.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The β-N-Acetylhexosaminidase in the Synthesis of Bioactive Glycans: Protein and Reaction Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes [mdpi.com]

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside solubility

An In-depth Technical Guide to the Solubility of 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

Introduction

This compound, also known as p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is a widely utilized chromogenic substrate in biochemical assays.[1][2][3] Its primary application is in the determination of N-acetyl-β-D-hexosaminidase (also known as N-acetyl-β-glucosaminidase or NAGase) activity.[4][5] The enzymatic hydrolysis of the glycosidic bond in pNP-GlcNAc by NAGase releases 4-nitrophenol, a chromophore that, particularly under alkaline conditions, produces a distinct yellow color.[1][6][7] The intensity of this color, which can be quantified spectrophotometrically at approximately 400-405 nm, is directly proportional to the amount of 4-nitrophenol produced and thus to the enzyme's activity.[1][3][6] This property makes it an invaluable tool for researchers and professionals in drug development for studying enzymatic kinetics and screening for enzyme inhibitors.[6][8]

This technical guide provides a comprehensive overview of the solubility of this compound, along with detailed experimental protocols for its use and visual representations of its application in enzymatic assays.

Physicochemical Properties

Solubility Data

The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of co-solvents. Some sources indicate that sonication or gentle warming can aid in dissolution.[1][4]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions/Notes | Source(s) |

| Water | 6 | 17.52 | At 25 °C | [9] |

| 5 | ~14.61 | Soluble, may require gentle warming (35°C) or sonication. | [1][12] | |

| 2 | 5.84 | Requires sonication, warming, and heating to 60°C. | [4] | |

| DMSO | 40 | 116.86 | Requires sonication and pH adjustment to 2 with 1 M HCl. Hygroscopic DMSO can impact solubility. | [4] |

| 17 | 49.66 | At 25 °C. | [9] | |

| DMF:PBS (pH 7.2) (1:4) | ~0.2 | ~0.58 | - | [13] |

| DMF | ~15 | ~43.82 | - | [13] |

| Ethanol | Insoluble | - | - | [9] |

| Acetone/Water (1:1) | Soluble | - | Specific concentration not provided. | [10] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 | ≥ 3.65 | Clear solution. | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 | ≥ 3.65 | Clear solution. | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 | ≥ 3.65 | Clear solution. | [4] |

Experimental Protocols

Preparation of a Stock Solution

Accurate preparation of a stock solution is critical for reliable and reproducible results in enzymatic assays. DMSO and water are common solvents for preparing stock solutions of this substrate.

Materials:

-

This compound powder

-

High-purity, newly opened dimethyl sulfoxide (DMSO) or deionized water

-

Vortex mixer

-

Sonicator (optional, but recommended for aqueous solutions)

-

Sterile microcentrifuge tubes or vials

Protocol for a 10 mM Stock Solution in DMSO:

-

Weigh the Compound: Carefully weigh out 3.423 mg of this compound using an analytical balance.

-

Dissolution: Transfer the weighed powder to a suitable vial. Add 1 mL of high-purity DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If needed, sonicate the solution for 5-10 minutes to ensure it is fully dissolved.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.[14]

Colorimetric Assay for N-acetyl-β-D-hexosaminidase (NAGase) Activity

This protocol provides a general method for determining NAGase activity using pNP-GlcNAc. The final concentrations of substrate and enzyme may need to be optimized for specific experimental conditions.

Materials:

-

pNP-GlcNAc stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)[4]

-

Enzyme solution (e.g., cell lysate or purified NAGase)

-

Stop Solution (e.g., 0.1 M Sodium Carbonate or 2M Glycine, pH 10)[6]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare Reagents: Dilute the pNP-GlcNAc stock solution to the desired working concentration (e.g., 2.4 mM) in the assay buffer.[4] Prepare dilutions of the enzyme sample.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Blank: Assay buffer and stop solution. This corrects for background absorbance.

-

Substrate Control: Assay buffer and the substrate working solution. This corrects for spontaneous hydrolysis of the substrate.

-

Sample Wells: A specific volume of the enzyme sample followed by the substrate working solution to initiate the reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time will depend on the enzyme activity.

-

Termination of Reaction: Stop the enzymatic reaction by adding a volume of the stop solution to each well.[6] The alkaline nature of the stop solution also enhances the yellow color of the liberated 4-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[1][6]

-

Calculation: Subtract the absorbance of the blank and substrate control from the sample wells. The resulting absorbance is proportional to the NAGase activity. A standard curve using known concentrations of 4-nitrophenol can be used to quantify the amount of product formed.

Visualization of Pathways and Workflows

Enzymatic Reaction Pathway

The following diagram illustrates the hydrolysis of this compound by the enzyme N-acetyl-β-D-hexosaminidase (NAGase).

Caption: Enzymatic hydrolysis of pNP-GlcNAc by NAGase.

Experimental Workflow for NAGase Assay

This flowchart outlines the key steps in a typical colorimetric assay to measure NAGase activity.

Caption: A typical workflow for a colorimetric NAGase assay.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. goldbio.com [goldbio.com]

- 3. chemsynlab.com [chemsynlab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. goldbio.com [goldbio.com]

- 8. benchchem.com [benchchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. rpicorp.com [rpicorp.com]

- 11. chembk.com [chembk.com]

- 12. 4-NITROPHENYL-N-ACETYL-BETA-D-GLUCOSAMINIDE | 3459-18-5 [chemicalbook.com]

- 13. content.labscoop.com [content.labscoop.com]

- 14. selleckchem.com [selleckchem.com]

Stability of p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) Substrate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solutions. Understanding the factors that influence the integrity of pNAG in aqueous solutions is critical for obtaining accurate and reproducible results in enzymatic assays and other research applications. This document details the chemical stability of pNAG, protocols for its preparation and stability assessment, and its primary applications in a research and drug development context.

Introduction to pNAG as a Chromogenic Substrate

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) is a widely used chromogenic substrate for the detection and quantification of N-acetyl-β-D-glucosaminidase (NAGase) activity. The enzymatic hydrolysis of the glycosidic bond in pNAG releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, typically at an absorbance of 405-420 nm. This reaction provides a simple and sensitive method for assaying NAGase activity in various biological samples.

Factors Affecting the Stability of pNAG Solutions

The stability of pNAG in aqueous solutions is primarily influenced by pH and temperature, which can lead to non-enzymatic hydrolysis of the glycosidic bond. This spontaneous degradation results in the release of p-nitrophenol, leading to high background signals and inaccurate measurements in enzymatic assays.

Effect of pH

-

Acid-Catalyzed Hydrolysis (pH < 4): At low pH, the reaction is catalyzed by hydronium ions, leading to the cleavage of the glycosidic bond.

-

pH-Independent Hydrolysis (pH 4-8): In the neutral pH range, there is a region of minimal spontaneous hydrolysis. However, some uncatalyzed hydrolysis still occurs.

-

Base-Catalyzed Hydrolysis (pH > 8): Under basic conditions, the rate of hydrolysis increases significantly. This is due to direct nucleophilic attack by hydroxide ions on the anomeric carbon or neighboring group participation from the deprotonated C2-hydroxyl group[1][2].

For optimal stability, pNAG solutions should be prepared and stored in a buffer with a pH in the slightly acidic to neutral range (pH 4.5-6.5).

Effect of Temperature

Temperature has a significant impact on the rate of spontaneous hydrolysis of pNAG. As with most chemical reactions, an increase in temperature accelerates the rate of degradation. For long-term storage, it is crucial to keep pNAG solutions at low temperatures to minimize spontaneous hydrolysis.

Storage Conditions

For long-term stability, reconstituted pNAG solutions should be aliquoted and stored frozen at -20°C. Under these conditions, stock solutions are reported to be stable for up to 6 months[3][4]. For short-term storage (a few weeks), refrigeration at 4°C is acceptable, but it is advisable to monitor the solution for any yellow discoloration, which would indicate the release of p-nitrophenol and degradation of the substrate[5].

Data Presentation: Summary of pNAG Solution Stability

The following table summarizes the key factors influencing the stability of pNAG solutions and provides recommendations for their preparation and storage.

| Parameter | Condition | Effect on Stability | Recommendation |

| pH | < 4 | Increased rate of acid-catalyzed hydrolysis. | Avoid strongly acidic conditions for storage. |

| 4 - 8 | Region of highest stability. | Prepare and store solutions in a buffer within this pH range (ideally pH 4.5-6.5). | |

| > 8 | Significantly increased rate of base-catalyzed hydrolysis. | Avoid alkaline conditions for storage. Stop solutions for enzymatic assays are typically alkaline to maximize the color of p-nitrophenol, but this also rapidly hydrolyzes any remaining substrate. | |

| Temperature | -20°C | Optimal for long-term storage, minimal hydrolysis. | Aliquot and store for up to 6 months. |

| 4°C | Suitable for short-term storage. | Use within a few weeks; monitor for yellowing. | |

| Room Temperature (20-25°C) | Increased rate of spontaneous hydrolysis. | Avoid prolonged storage at room temperature. | |

| > 37°C | Significantly increased rate of hydrolysis. | Prepare fresh solutions for assays conducted at elevated temperatures. | |

| Light | N/A | No significant direct effect reported, but as a general precaution for chemical reagents, protection from light is advisable. | Store in amber vials or in the dark. |

| Solvent | Aqueous Buffer | Standard solvent. | Use a buffer appropriate for the intended enzymatic assay, keeping in mind the pH stability of pNAG. |

| DMSO | Can be used for preparing concentrated stock solutions. | Further dilution in aqueous buffer is required for assays. Stability in DMSO should be verified. |

Experimental Protocols

Preparation of pNAG Substrate Solution

This protocol describes the preparation of a pNAG stock solution and working solutions for use in N-acetyl-β-D-glucosaminidase assays.

Materials:

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) powder

-

Citrate buffer (0.1 M, pH 4.5) or another suitable buffer

-

Deionized water

-

Sonicator (optional)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare the Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5.

-

Prepare the pNAG Stock Solution:

-

Storage of Stock Solution:

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the final desired concentration in the appropriate assay buffer.

-

Protocol for Assessing the Stability of pNAG Solution

This protocol outlines a method to quantify the spontaneous hydrolysis of a pNAG solution over time under specific pH and temperature conditions.

Materials:

-

pNAG solution to be tested

-

Buffer of the desired pH

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

-

Temperature-controlled incubator or water bath

-

96-well microplate or cuvettes

-

Stop solution (e.g., 0.4 M Glycine, pH 10.7, or 1 M Sodium Carbonate)

-

p-Nitrophenol standard solution for calibration curve

Procedure:

-

Prepare the pNAG Solution: Prepare the pNAG solution in the buffer of interest at the desired concentration.

-

Incubation:

-

Place the pNAG solution in a temperature-controlled environment (e.g., incubator or water bath) at the desired temperature.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours, and then daily or weekly), take an aliquot of the pNAG solution.

-

-

Measurement of Spontaneous Hydrolysis:

-

For each time point, add a defined volume of the pNAG solution to a well of a 96-well plate or a cuvette.

-

Add a volume of stop solution to each sample to halt any further reaction and to maximize the color of any released p-nitrophenol.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of p-nitrophenol.

-

Use the standard curve to determine the concentration of p-nitrophenol in your samples at each time point.

-

Plot the concentration of released p-nitrophenol versus time to determine the rate of spontaneous hydrolysis.

-

Visualization of Pathways and Workflows

Non-Enzymatic Hydrolysis of pNAG

Caption: Simplified schematic of pNAG non-enzymatic hydrolysis.

Experimental Workflow for pNAG Stability Assessment

Caption: Workflow for assessing pNAG solution stability.

Role of pNAG in Bacterial Biofilms

Caption: Context of pNAG as a biofilm component.

Application in Research and Drug Development

The primary application of pNAG as a substrate is in the field of microbiology and enzymology, particularly for:

-

Quantifying N-acetyl-β-D-glucosaminidase Activity: This is crucial for studying enzymes that degrade chitin and other N-acetylglucosamine-containing polymers.

-

Screening for Enzyme Inhibitors: In drug development, pNAG-based assays are used to screen for inhibitors of bacterial N-acetyl-β-D-glucosaminidases, such as Dispersin B, which are involved in biofilm dispersal[6]. The disruption of biofilms is a key strategy in combating chronic infections.

-

Clinical Diagnostics: Measurement of NAGase activity in urine can be an indicator of renal tubular damage.

It is important for drug development professionals to note that while N-acetylglucosamine is involved in intracellular signaling through O-GlcNAcylation, the pNAG substrate is not typically used to study these intracellular pathways due to its inability to readily cross the cell membrane. Its main utility is for assaying extracellular or lysosomal enzyme activity.

Conclusion

The stability of pNAG substrate solutions is paramount for accurate and reliable experimental results. By controlling pH and temperature, and following proper storage procedures, researchers can minimize spontaneous hydrolysis and ensure the integrity of the substrate. The protocols and information provided in this guide are intended to assist researchers, scientists, and drug development professionals in the effective use of pNAG as a valuable tool in their work.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Identification of Poly-N-acetylglucosamine as a Major Polysaccharide Component of the Bacillus subtilis Biofilm Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Characterization of the Poly-β-1,6-N-Acetylglucosamine Polysaccharide Component of Burkholderia Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Recognition of Deacetylated PNAG Oligosaccharides by a Biofilm Degrading Glycosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Biofilm Breakdown: A Technical Guide to pNAG Substrate Specificity for Glycosidases

For Researchers, Scientists, and Drug Development Professionals

Poly-N-acetylglucosamine (pNAG), a critical component of the extracellular matrix in a wide range of bacterial biofilms, has emerged as a key target for novel anti-biofilm therapeutics. The enzymatic degradation of pNAG by glycosidases represents a promising strategy to disrupt biofilm integrity and enhance the efficacy of conventional antibiotics. This technical guide provides an in-depth analysis of the substrate specificity of pNAG-degrading enzymes, with a focus on Dispersin B and PgaB, to support research and development in this critical area.

Executive Summary

This document details the substrate specificity of key glycosidases that target pNAG, a major exopolysaccharide in bacterial biofilms. A comprehensive review of the literature reveals that Dispersin B (DspB) and the glycoside hydrolase domain of PgaB are the primary enzymes known to effectively degrade pNAG. Their activity is highly dependent on the deacetylation status of the pNAG polymer. This guide presents a comparative summary of their kinetic parameters, detailed experimental protocols for assessing their activity, and a visualization of the known signaling pathways influenced by pNAG degradation products. This information is intended to provide a foundational resource for researchers and drug development professionals working to develop novel anti-biofilm strategies.

Glycosidase Specificity for pNAG

The enzymatic breakdown of pNAG is primarily attributed to a select group of glycosidases that recognize and cleave the β-1,6-glycosidic linkages within the polymer. The substrate specificity of these enzymes is a critical factor in their efficacy as anti-biofilm agents.

Dispersin B (DspB)

Dispersin B, a β-hexosaminidase produced by Aggregatibacter actinomycetemcomitans, is the most well-characterized pNAG-degrading enzyme.[1][2][3] It exhibits a strong preference for the β-1,6-linked N-acetylglucosamine backbone of pNAG.[4] A key aspect of DspB's activity is its enhanced efficacy on partially deacetylated pNAG (dPNAG).[5][6] This deacetylation, which confers a positive charge to the polymer, is crucial for biofilm integrity.[7][8] DspB can function as both an exo- and endo-glycosidase, with its mode of action influenced by the acetylation pattern of the substrate.[2]

PgaB

PgaB is a periplasmic protein in Gram-negative bacteria involved in pNAG biosynthesis and export. Its C-terminal domain possesses glycoside hydrolase activity.[1][5][9][10] Similar to Dispersin B, the glycoside hydrolase activity of PgaB is dependent on the deacetylation of the pNAG substrate.[1] PgaB recognizes a specific motif, GlcN-GlcNAc-GlcNAc, at the reducing end of the deacetylated pNAG polymer.[1][11]

Other Glycosidases

While other common glycosidases such as lysozyme and chitinase are known to cleave β-1,4-glycosidic bonds found in peptidoglycan and chitin, respectively, they have been shown to lack significant activity against the β-1,6-linked pNAG polymer.

Quantitative Data on Glycosidase Activity

Precise kinetic parameters are essential for comparing the efficiency of different glycosidases and for developing enzymatic anti-biofilm strategies. While comprehensive, directly comparable kinetic data for various glycosidases on a standardized pNAG substrate remains an area of active research, this section summarizes available quantitative information.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Dispersin B | p-nitrophenyl N-acetyl-β-D-glucosaminide | - | - | - | - | ~5.9 | ~37 | [4] |

| Dispersin B | β-(1→6)-linked GlcNAc oligomers (DP4 & 5) | - | - | ~10-fold higher than DP2 | - | - | - | [12] |

| PgaBBb (GH domain) | deacetylated pNAG | - | - | - | - | - | - | [10][11][13] |

Note: Quantitative kinetic data for Dispersin B and PgaB on native pNAG is limited in the public domain. The provided data is based on studies using synthetic substrates or relative activity comparisons. Further research is needed to establish a comprehensive, standardized dataset.

Experimental Protocols

Accurate and reproducible methods for assessing glycosidase activity are fundamental to research in this field. The following sections provide detailed protocols for key experimental assays.

Preparation of Soluble pNAG Substrate

A reliable source of soluble pNAG is crucial for in vitro enzyme assays.

Materials:

-

Biofilm-producing bacterial strain (e.g., Staphylococcus epidermidis)

-

Tryptic Soy Broth (TSB) or appropriate growth medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrasonic processor

-

Centrifuge and appropriate tubes

-

0.22 µm syringe filters

Procedure:

-

Grow the bacterial strain in liquid culture to promote biofilm formation and pNAG production.

-

Harvest the bacterial cells and associated biofilm material by centrifugation.

-

Wash the pellet with PBS to remove planktonic cells and residual media.

-

Resuspend the pellet in a minimal volume of PBS.

-

Subject the suspension to ultrasonication on ice to shear the extracellular matrix and release soluble pNAG. Use short bursts to avoid excessive heating.

-

Centrifuge the sonicated suspension at high speed to pellet the bacterial cells and insoluble debris.

-

Carefully collect the supernatant containing the soluble pNAG.

-

Filter the supernatant through a 0.22 µm syringe filter to sterilize and remove any remaining bacteria.

-

The concentration of the extracted pNAG can be estimated using a hexosamine assay, such as the Morgan-Elson assay.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the separation and quantification of carbohydrates, making it ideal for analyzing the products of pNAG degradation.

Materials:

-

HPAEC system equipped with a pulsed amperometric detector and a suitable carbohydrate-specific column (e.g., CarboPac series).

-

Sodium hydroxide (NaOH) solutions of various concentrations for the mobile phase.

-

Sodium acetate (NaOAc) for gradient elution.

-

N-acetylglucosamine (GlcNAc) standard solution.

-

Enzyme reaction mixture (see below).

-

Ultrapure water.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the soluble pNAG substrate with the glycosidase enzyme in a suitable buffer (e.g., sodium phosphate buffer, pH 5.9 for Dispersin B).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for Dispersin B) for a defined period.

-

Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution.

-

Centrifuge the reaction mixture to pellet any precipitate.

-

-

HPAEC-PAD Analysis:

-

Prepare a series of GlcNAc standards of known concentrations to generate a standard curve.

-

Set up the HPAEC-PAD system with the appropriate column and mobile phase gradient. A common method involves a sodium hydroxide and sodium acetate gradient.

-

Inject the standards and the supernatant from the enzyme reaction onto the column.

-

Monitor the elution of carbohydrates using the pulsed amperometric detector.

-

Identify and quantify the GlcNAc peak in the sample chromatograms by comparing its retention time and peak area to the standard curve. An increase in the GlcNAc peak in the enzyme-treated sample compared to a no-enzyme control indicates pNAG degradation.

-

Morgan-Elson Assay for N-Acetylglucosamine Quantification

The Morgan-Elson assay is a classic colorimetric method for the quantification of N-acetylhexosamines.

Materials:

-

Potassium tetraborate solution.

-

p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent).

-

Glacial acetic acid.

-

Hydrochloric acid (HCl).

-

N-acetylglucosamine (GlcNAc) standards.

-

Enzyme reaction mixture.

-

Spectrophotometer.

Procedure:

-

Enzyme Reaction: Perform the enzymatic digestion of pNAG as described in the HPAEC-PAD protocol.

-

Colorimetric Reaction:

-

Prepare a standard curve using known concentrations of GlcNAc.

-

To a set of test tubes, add aliquots of the standards and the supernatant from the enzyme reaction.

-

Add the potassium tetraborate solution to each tube and heat in a boiling water bath for a specific time (e.g., 3 minutes).

-

Cool the tubes to room temperature.

-

Add the DMAB reagent to each tube and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes) to allow for color development.

-

Measure the absorbance of the standards and samples at the appropriate wavelength (typically around 585 nm).

-

-

Quantification: Determine the concentration of N-acetylglucosamine in the samples by comparing their absorbance to the standard curve.

Colorimetric Assay using p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNPG)

This assay utilizes a synthetic chromogenic substrate to measure the activity of β-N-acetylglucosaminidases.

Materials:

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNPG) solution.

-

Enzyme solution.

-

Reaction buffer (e.g., citrate or phosphate buffer at the optimal pH for the enzyme).

-

Stop solution (e.g., sodium carbonate or glycine-NaOH buffer, pH 10.5).

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of pNPG in the reaction buffer.

-

In a 96-well plate or microcentrifuge tubes, add the enzyme solution to the reaction buffer.

-

Initiate the reaction by adding the pNPG solution.

-

Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Stop the reaction by adding the stop solution. The alkaline pH will develop the yellow color of the p-nitrophenolate ion.

-

Measure the absorbance at 405-420 nm.

-

A standard curve of p-nitrophenol can be used to quantify the amount of product formed and thus determine the enzyme activity.

Signaling Pathways and Experimental Workflows

The degradation of pNAG can release N-acetylglucosamine (GlcNAc) monomers and oligomers, which can act as signaling molecules in bacteria, influencing various cellular processes.

N-Acetylglucosamine (GlcNAc) Catabolism and Regulatory Pathway

The uptake and metabolism of GlcNAc are tightly regulated in bacteria. The following diagram illustrates the general pathway for GlcNAc catabolism and its connection to central metabolism.

References

- 1. PgaB orthologues contain a glycoside hydrolase domain that cleaves deacetylated poly-β(1,6)-N-acetylglucosamine and can disrupt bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to identify enzymes that degrade the main extracellular polysaccharide component of Staphylococcus epidermidis biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dispersin B - Wikipedia [en.wikipedia.org]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. tribioscience.com [tribioscience.com]

- 10. PgaB orthologues contain a glycoside hydrolase domain that cleaves deacetylated poly-β(1,6)-N-acetylglucosamine and can disrupt bacterial biofilms | PLOS Pathogens [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (pNP-GlcNAc) Assay

Introduction

The 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (pNP-GlcNAc) assay is a widely utilized colorimetric method for the determination of β-N-acetylhexosaminidase (EC 3.2.1.52) activity. This enzyme, also known as N-acetyl-β-D-glucosaminidase (NAG), plays a crucial role in the lysosomal degradation of glycoconjugates. Elevated levels of NAG in biological fluids, such as urine and serum, are indicative of cellular damage, particularly renal tubular injury, making this assay a valuable diagnostic tool in clinical and research settings.[1][2][3] Its applications extend to monitoring nephrotoxicity in drug development, diagnosing genetic disorders like Tay-Sachs and Sandhoff diseases, and studying inflammatory processes.[4][5][6]

The assay's principle is based on the enzymatic hydrolysis of the synthetic substrate pNP-GlcNAc by β-N-acetylhexosaminidase. This reaction cleaves the substrate into N-acetyl-β-D-glucosamine and p-nitrophenol (pNP).[1][6] In an alkaline environment, p-nitrophenol is ionized to the p-nitrophenoxide ion, which imparts a distinct yellow color to the solution.[6][7] The intensity of this color, which is directly proportional to the amount of pNP released and thus to the enzyme's activity, can be quantified by measuring the absorbance at a wavelength of 400-405 nm.[1][6]

Principle of the Assay

The enzymatic reaction at the core of this assay involves the hydrolysis of the glycosidic bond in pNP-GlcNAc, catalyzed by β-N-acetylhexosaminidase. The reaction proceeds optimally under acidic conditions (pH ~4.4-5.5).[2][7] Following the enzymatic reaction, the addition of a basic stop solution, such as sodium carbonate or sodium borate buffer, terminates the reaction and raises the pH, leading to the formation of the chromogenic p-nitrophenoxide ion.[4][6]

Data Presentation

The following tables summarize typical quantitative data for the pNP-GlcNAc assay, providing a reference for setting up and interpreting experiments.

Table 1: Reagent and Solution Concentrations

| Reagent | Typical Concentration | Buffer/Solvent | Reference |

| pNP-GlcNAc Substrate | 1-5 mM | Assay Buffer (e.g., 0.1 M Citrate or Glycolate Buffer, pH 4.4-5.5) | [4][7][8] |

| Assay Buffer | 0.1 M | - | [7] |

| Stop Solution | 0.2 M Sodium Borate (pH 10.0) or 100 mM Sodium Carbonate | Deionized Water | [4][9] |

| p-Nitrophenol Standard | 10 mM stock, diluted for standard curve | Assay Buffer | [6] |

Table 2: Experimental Parameters

| Parameter | Value | Notes | Reference |

| Incubation Temperature | 37°C | Optimal temperature for enzyme activity. | [1][4][6] |

| Incubation Time | 5-60 minutes | Dependent on the enzyme activity in the sample. Low activity may require longer incubation. | [1][6][10] |

| Wavelength for Absorbance Measurement | 400-405 nm | Corresponds to the peak absorbance of the p-nitrophenoxide ion. | [1][6] |

| Sample Volume | 10-70 µL | May need optimization based on the sample matrix and expected enzyme concentration. | [1] |

| Stop Solution Volume | Typically 2-10 times the reaction volume | Ensures complete termination of the reaction and optimal pH for color development. | [4][6] |

Experimental Protocols

This section provides a detailed methodology for performing the pNP-GlcNAc assay in a 96-well plate format.

Materials and Reagents

-

This compound (pNP-GlcNAc)

-

Assay Buffer (e.g., 0.1 M Citrate Buffer, pH 4.5)

-

Stop Solution (e.g., 0.2 M Sodium Borate, pH 10.0)

-

p-Nitrophenol (pNP) standard

-

Biological sample (e.g., urine, cell lysate, tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

Incubator set to 37°C

Reagent Preparation

-

Assay Buffer (0.1 M Citrate Buffer, pH 4.5): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate. Mix the two solutions until the desired pH of 4.5 is achieved.

-

Substrate Solution (e.g., 2 mM pNP-GlcNAc): Dissolve the appropriate amount of pNP-GlcNAc in the Assay Buffer. This solution should be prepared fresh. Note that the substrate may take some time to dissolve completely and may require shaking.[6]

-

Stop Solution (0.2 M Sodium Borate, pH 10.0): Dissolve sodium borate in deionized water and adjust the pH to 10.0.

-

p-Nitrophenol Standard Curve: Prepare a stock solution of pNP (e.g., 1 mM) in the Assay Buffer. Perform serial dilutions to generate a standard curve ranging from 0 to a suitable maximum concentration (e.g., 200 µM).

Assay Procedure (96-well plate format)

-

Sample Preparation:

-

Assay Setup:

-

Enzyme Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the Substrate Solution to all wells except the sample blanks. To the sample blanks, add Assay Buffer instead of the Substrate Solution.

-

Incubate the plate at 37°C for 5-30 minutes. The incubation time will depend on the NAG activity in the samples and may require optimization.[1][6]

-

-

Stopping the Reaction:

-

Stop the reaction by adding the Stop Solution to all wells.[1]

-

-

Data Acquisition:

-

Measure the absorbance at 400 nm using a microplate reader.[1]

-

Data Analysis

-

Subtract the absorbance of the reagent blank from all standard and sample readings.

-

Subtract the absorbance of the sample blank from the corresponding sample readings to correct for background absorbance from the sample itself.

-

Plot the corrected absorbance values of the pNP standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of pNP produced in each sample.

-

Calculate the NAG activity, which is typically expressed in units per liter (U/L) or normalized to creatinine concentration for urine samples or protein concentration for cell lysates.[1] One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNP-GlcNAc per minute at 37°C.[6]

Experimental Workflow

The following diagram illustrates the key steps in the pNP-GlcNAc assay protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity [pubmed.ncbi.nlm.nih.gov]

- 3. Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52) | Helier Scientific ltd [helierscientific.com]

- 4. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nrel.colostate.edu [nrel.colostate.edu]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols: Colorimetric Assay for N-acetyl-β-glucosaminidase (NAG) Activity using pNAG

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-β-glucosaminidase (NAG) is a lysosomal enzyme responsible for the hydrolysis of terminal N-acetyl-β-D-glucosaminide residues from oligosaccharides.[1][2] Its activity is particularly high in the proximal tubules of the kidney.[3] Due to its large molecular size, NAG is not readily filtered by the glomerulus; therefore, elevated levels in the urine are a sensitive and early biomarker for renal tubular damage, acute kidney injury (AKI), and nephrotoxicity.[2][3][4] This document provides a detailed protocol for the colorimetric determination of NAG activity in various biological samples using p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) as a substrate.

Principle of the Assay

The colorimetric assay for NAG activity is based on the enzymatic hydrolysis of the synthetic substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG). NAG cleaves the terminal N-acetyl-β-D-glucosamine residue from pNAG, releasing p-nitrophenol (pNP).[1][2][5] In an alkaline environment, pNP is ionized, resulting in a yellow-colored product that can be quantified by measuring its absorbance at approximately 400-405 nm.[2][5] The amount of pNP produced is directly proportional to the NAG activity in the sample.

Signaling Pathway Diagram

Caption: Principle of the pNAG-based colorimetric assay for NAG activity.

Materials and Reagents

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

Incubator set to 37°C

-

NAG Assay Buffer (e.g., citrate buffer, pH 4.5)

-

pNAG Substrate Solution (p-nitrophenyl N-acetyl-β-D-glucosaminide)

-

p-Nitrophenol (pNP) Standard Solution (for standard curve)

-

Stop Solution (e.g., sodium carbonate or other basic buffer)[3][5]

-

Samples (urine, serum, tissue homogenates, cell lysates)

-

NAG Positive Control (optional, for assay validation)

-

Ultrapure water

Experimental Protocols

Sample Preparation

Urine:

-

Collect fresh urine samples.[3]

-

If immediate analysis is not possible, store samples at -20°C or lower.

-

Centrifuge samples at approximately 2,000 x g for 10 minutes to remove any particulate matter.

-

Urine samples may need to be diluted with NAG Assay Buffer to minimize potential inhibition by substances like urea.[3] The optimal dilution factor should be determined empirically.

Serum/Plasma:

-

Collect blood and process to obtain serum or plasma.

-

Samples can be stored at -80°C for long-term storage.

-

Serum samples may require dilution with NAG Assay Buffer. For samples with varying colors, it is recommended to prepare individual sample background controls.[2]

Tissue Homogenates:

-

Weigh and mince the tissue on ice.

-

Homogenize the tissue in ice-cold NAG Assay Buffer.

-

Centrifuge the homogenate at approximately 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[3]

-

Collect the supernatant for the assay.

Cell Lysates:

-

Harvest approximately 1 x 10^6 cells and wash with cold PBS.[3]

-

Resuspend the cell pellet in 100-200 µL of ice-cold NAG Assay Buffer.[3]

-

Homogenize the cells by sonication or repeated pipetting.[3]

-

Centrifuge the lysate at 10,000 x g for 3 minutes at 4°C to remove insoluble material.[3]

-

Collect the supernatant for the assay.

Assay Procedure (96-well plate format)

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the pNP Standard Solution in NAG Assay Buffer. A typical range would be 0, 10, 20, 30, 40, and 50 nmol/well.

-

Add the diluted standards to the wells of the microplate.

-

-

Sample and Control Setup:

-

Add your prepared samples (e.g., 10-70 µL) to the wells.[3]

-

For each sample, prepare a corresponding sample background control well containing the same volume of sample.[3]

-

If using a positive control, add it to the designated wells.

-

Adjust the volume in all wells (standards, samples, and controls) to be equal with NAG Assay Buffer.

-

-

Reaction Initiation:

-

Add the pNAG Substrate Solution to all wells except the sample background control wells.

-

To the sample background control wells, add an equivalent volume of NAG Assay Buffer.[2]

-

-

Incubation:

-

Reaction Termination:

-

Data Acquisition:

Experimental Workflow Diagram

Caption: General experimental workflow for measuring NAG activity.

Data Analysis

-

Correct for Background: Subtract the absorbance reading of the reagent blank (if used) from all standard and sample readings. Subtract the absorbance of each sample background control from its corresponding sample reading.[3]

-

Standard Curve: Plot the corrected absorbance values for the pNP standards against their known concentrations (nmol/well).

-

Determine pNP in Samples: Use the standard curve to determine the amount of pNP generated in each sample.

-

Calculate NAG Activity: The NAG activity is calculated using the following formula:

NAG Activity (mU/mL) = (B / (T * V)) * D

Where:

-

B = Amount of pNP in the sample well from the standard curve (nmol).

-

T = Incubation time (minutes).

-

V = Sample volume added to the reaction well (mL).

-

D = Sample dilution factor.

One unit (U) of NAG activity is defined as the amount of enzyme that hydrolyzes 1 µmol of pNAG per minute at 37°C.

-

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference |

| Sample Volume | 10 - 70 µL | [3] |

| Incubation Temperature | 37°C | [2][3] |

| Incubation Time | 5 - 30 minutes (optimize based on sample activity) | [2][3] |

| Detection Wavelength | 400 - 405 nm | [2][5] |

| Assay Sensitivity | As low as 50 µU | [2] |

| pNP Standard Range | 0 - 50 nmol/well (typical) | |

| Stop Solution | Basic buffer (e.g., sodium carbonate) | [3][5] |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Absorbance | Contaminated reagents or samples. | Use fresh, high-quality reagents. Ensure proper sample preparation to remove interfering substances. |

| Sample has inherent color. | Run a sample background control for each sample and subtract its absorbance from the corresponding sample reading.[3] | |

| Low or No Signal | Inactive enzyme in the sample. | Ensure proper sample storage and handling to maintain enzyme activity. Use a positive control to verify assay components are working. |

| Low NAG activity in the sample. | Increase the incubation time or use a larger sample volume.[2] | |

| Non-linear Standard Curve | Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions. |

| Substrate depletion at high concentrations. | Ensure the standard concentrations are within the linear range of the assay. | |

| High Variability Between Replicates | Inconsistent pipetting or mixing. | Ensure thorough mixing of reagents and samples in the wells. |

| Temperature fluctuations during incubation. | Use a calibrated incubator and ensure uniform temperature across the plate. |

References

- 1. N-Acetylglucosaminidase (beta-NAG) Activity Assay Kit | Abcam [abcam.com]

- 2. N-Acetylglucosaminidase (beta-NAG) Activity Assay Kit | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. NAG Kits, NAG Assay kits, NAG enzyme | Helier Scientific ltd [helierscientific.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Measuring Chitinase Activity with p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) Substrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases (EC 3.2.1.14) are a class of glycosyl hydrolase enzymes that catalyze the degradation of chitin, a polymer of N-acetyl-β-D-glucosamine linked by β-1,4-glycosidic bonds.[1] Chitin is a primary structural component of fungal cell walls and the exoskeletons of arthropods and insects.[2][3] Consequently, chitinases are pivotal in various biological processes, including morphogenesis in fungi, nutrition in bacteria, and as a defense mechanism in plants and animals against pathogens. In humans, chitinases and chitinase-like proteins are implicated in inflammatory diseases and immune responses, making them attractive targets for drug development.[3]

This document provides detailed protocols for a colorimetric assay to measure chitinase activity using the chromogenic substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG). This assay is a simple, robust, and widely used method for determining the activity of exochitinases, specifically β-N-acetylglucosaminidases. The principle of this assay lies in the enzymatic cleavage of pNAG by chitinase, which releases p-nitrophenol (pNP).[4] When the reaction is stopped with a basic solution, the pNP is ionized, producing a yellow color that can be quantified by measuring the absorbance at 405 nm.

Principle of the Assay

The chitinase enzyme hydrolyzes the glycosidic bond in the p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) substrate. This enzymatic reaction releases N-acetyl-β-D-glucosamine and p-nitrophenol. The reaction is terminated by the addition of a high-pH stop solution, such as sodium carbonate.[2] In the alkaline environment, the released p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a yellow color to the solution. The intensity of this color, which is directly proportional to the amount of p-nitrophenol released, is measured spectrophotometrically at 405 nm. The chitinase activity can then be calculated from a standard curve prepared with known concentrations of p-nitrophenol.

Data Presentation

Enzyme Kinetics and Inhibitor Potency

The following tables provide a summary of hypothetical quantitative data for chitinase activity and its inhibition, offering a framework for expected experimental outcomes.

Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical Chitinase

| Parameter | Value | Description |

| Km | 0.5 mM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |

| Vmax | 10 µmol/min/mg | Maximum reaction rate when the enzyme is saturated with the substrate. |

| kcat | 50 s-1 | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | 1 x 105 M-1s-1 | Catalytic efficiency of the enzyme. |

Table 2: Inhibitory Potency of a Hypothetical Chitinase Inhibitor

| Parameter | Value | Description |

| IC50 | 5.2 µM | Concentration of the inhibitor required to inhibit 50% of the chitinase activity under specific assay conditions.[2] |

| Ki | 2.8 µM | Inhibition constant, indicating the binding affinity of the inhibitor to the chitinase.[2] |

| Mode of Inhibition | Mixed | The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Vmax and Km.[2] |

Experimental Protocols

Protocol 1: Standard Chitinase Activity Assay using pNAG

This protocol outlines the steps for measuring chitinase activity in a 96-well microplate format.

Materials:

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.0.[2] Other buffers such as citrate or phosphate can be used depending on the optimal pH of the specific chitinase.[5][6]

-

pNAG Substrate Solution: Prepare a stock solution of p-Nitrophenyl N-acetyl-β-D-glucosaminide (e.g., 10 mM in DMSO) and dilute to the desired working concentration (e.g., 1 mg/mL) in Assay Buffer. Note that substrates may require shaking for up to an hour to fully dissolve.

-

Chitinase Enzyme Solution: Prepare a stock solution of the chitinase enzyme in Assay Buffer. The final concentration should be optimized based on the specific activity of the enzyme to ensure the reaction remains in the linear range.

-

Stop Solution: 0.4 M Sodium Carbonate (Na2CO3).[2]

-

p-Nitrophenol (pNP) Standard Solution: Prepare a 10 mM stock solution of p-Nitrophenol in a suitable solvent and create a series of dilutions in the Stop Solution for generating a standard curve.

-

96-well clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator set to 37°C.

Procedure:

-

Preparation of Standard Curve:

-

Add known concentrations of the pNP standard solution to separate wells of the 96-well plate.

-

Add the appropriate volume of Stop Solution to each standard well to equalize the final volume with the sample wells.

-

Include a blank well containing only the Stop Solution.

-

-

Assay Reaction:

-

In separate wells of the 96-well plate, add the following components in the order listed:

-

Assay Buffer

-

Chitinase Enzyme Solution (or sample)

-

Include a substrate blank for each sample containing the enzyme and buffer but no substrate. Also, include a sample blank containing the substrate and buffer but no enzyme.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Initiate the reaction by adding the pNAG Substrate Solution to each well.

-

Mix the contents of the wells gently using a horizontal shaker or by pipetting.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range and can be as short as 5 minutes for highly active samples.

-

-

Stopping the Reaction:

-

Stop the enzymatic reaction by adding 200 µL of Stop Solution to each well. The addition of the basic stop solution will cause the development of a yellow color in wells where p-nitrophenol has been released.[2]

-

-

Measurement:

-

Measure the absorbance of each well at 405 nm using a microplate reader. The reading should be taken within 30 minutes of stopping the reaction.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Plot the absorbance values of the pNP standards against their known concentrations to generate a standard curve.

-

Determine the concentration of pNP released in each sample by interpolating its absorbance value from the standard curve.

-

Calculate the chitinase activity using the following formula:

-

Activity (U/mL) = (µmol of pNP released) / (incubation time (min) x volume of enzyme (mL))

-

One unit (U) of chitinase activity is defined as the amount of enzyme that releases 1.0 µmole of p-nitrophenol from the substrate per minute at a specific pH and temperature.

-

Protocol 2: Screening for Chitinase Inhibitors

This protocol is designed to screen for potential inhibitors of chitinase activity.

Materials:

-

All materials listed in Protocol 1.

-

Test Inhibitor Compounds: Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the Assay Buffer, the Chitinase Enzyme Solution, and the test inhibitor compound at various concentrations.

-

Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Stop Reaction:

-

Initiate the reaction by adding the pNAG Substrate Solution.

-

Follow the incubation and reaction stopping steps as described in Protocol 1.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[2]

-

Visualization of Workflows and Pathways